molecular formula C24H21N3O3S2 B2402071 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide CAS No. 895027-22-2

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2402071
CAS RN: 895027-22-2
M. Wt: 463.57
InChI Key: STVSNUAGZCZJPF-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C24H21N3O3S2 and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-proliferative Activities

Research on thiazole derivatives has shown significant potential in antimicrobial and anti-proliferative activities. Compounds with thiazole moieties, similar to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide, have demonstrated interesting biological properties, particularly in the inhibition of microbial growth and the proliferation of cancer cells (Mansour et al., 2020).

Cytotoxicity, Antimicrobial, Anti-inflammatory, and Psychotropic Activity

A series of thiazolyl derivatives has been found to exhibit a range of biological activities, including cytotoxic effects against tumor cell lines, antimicrobial action, anti-inflammatory properties, and psychotropic effects. These findings indicate a broad spectrum of potential therapeutic applications for compounds with a similar structure to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide (Zablotskaya et al., 2013).

Herbicidal Activity

Research on thiazole-containing compounds has also explored their utility in agriculture, particularly as herbicides. Some thiazole derivatives have shown moderate to good selective herbicidal activity, suggesting a potential application for N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide in controlling weed growth (Liu & Shi, 2014).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Thiazolylmethyl)amino derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This suggests potential applications in treating diseases related to angiogenesis, such as cancer (Borzilleri et al., 2006).

Anti-Inflammatory Agents

Thiazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. This includes the study of compounds like aminothiazoles and thiazolylacetonitrile, indicating the potential of N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide in treating inflammatory conditions (Thabet et al., 2011).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanyl-N-(pyridin-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c28-23(8-12-31-18-6-2-1-3-7-18)27(16-17-5-4-9-25-15-17)24-26-19-13-20-21(14-22(19)32-24)30-11-10-29-20/h1-7,9,13-15H,8,10-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVSNUAGZCZJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)CCSC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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